4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S. It is a derivative of benzene, characterized by the presence of a fluorine atom, a methoxy group, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the nitration of 4-fluoro-2-methoxybenzene to introduce the nitro group. This is followed by the sulfonation of the nitro compound to introduce the sulfonyl chloride group. The reaction conditions often involve the use of concentrated sulfuric acid and fuming nitric acid at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups that activate the benzene ring towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are used under basic conditions to facilitate the substitution of the sulfonyl chloride group.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives of the original compound.
Nucleophilic Substitution: Products include sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile used.
Scientific Research Applications
4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzyme activity or modification of protein functions . The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-fluoro-2-methoxy-5-nitrobenzene-1-sulfonyl chloride: Similar compounds include 4-fluoro-2-methoxy-5-nitrobenzene and 4-fluoro-2-methoxy-5-nitrobenzenesulfonamide.
Uniqueness
This compound is unique due to the combination of functional groups that confer specific reactivity and properties. The presence of both electron-withdrawing (nitro, sulfonyl chloride) and electron-donating (methoxy) groups on the benzene ring allows for a diverse range of chemical transformations and applications .
Properties
CAS No. |
935285-31-7 |
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Molecular Formula |
C7H5ClFNO5S |
Molecular Weight |
269.6 |
Purity |
95 |
Origin of Product |
United States |
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